1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
“1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The structure of 1,2,4-oxadiazoles was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .
Physical And Chemical Properties Analysis
The empirical formula of the compound is C10H9N3O2 and its molecular weight is 203.20 . It is a solid compound .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized a range of compounds including 1,2,4-oxadiazole derivatives, investigating their synthesis routes, chemical structures, and biological activities. For example, compounds incorporating 1,2,4-oxadiazole moieties have been evaluated for their antimicrobial activities, demonstrating significant effects against various microorganisms. Such studies highlight the potential of these compounds in developing new antimicrobial agents, with specific emphasis on the methods of synthesis and structural analysis to understand their activity mechanisms (Salimon, Salih, & Hussien, 2011; Krolenko, Vlasov, & Zhuravel, 2016).
Anticancer Activity
Another line of research focuses on the anticancer properties of related compounds, such as piperazine derivatives. Studies have shown that certain derivatives exhibit anticancer activity against a variety of cancer cell lines. This includes the efficient synthesis of these compounds and their evaluation for anticancer activity, demonstrating their potential as therapeutic agents in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
Anti-HIV Activity
Additionally, some compounds with a 1,2,4-oxadiazole structure have been explored for their anti-HIV properties. Research into the synthesis of these compounds and their evaluation against HIV-1 and HIV-2 strains in vitro suggests potential applications in developing new treatments for HIV/AIDS (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Respiratory Chain Inhibition for Cancer Treatment
There is also interest in compounds capable of inhibiting the respiratory chain in cancer cells, representing a novel approach to cancer therapy. Combining such inhibitors with other agents can lead to the lethal poisoning of cancer cells, showcasing an innovative strategy for cancer treatment that leverages the unique metabolic vulnerabilities of cancer cells (Sica et al., 2019).
Future Directions
1,2,4-Oxadiazoles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . They have also been recognized as potential therapeutic agents for various diseases . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Mechanism of Action
Target of action
Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom
Biochemical pathways
Oxadiazoles have been found to be involved in a wide range of applications, including pharmaceutical compounds .
Result of action
Oxadiazoles have been found to exhibit a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
properties
IUPAC Name |
1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11(22)20-6-8-21(9-7-20)14-5-4-13(10-17-14)15-18-16(23-19-15)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVDDYJTBFVFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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